N,N-Diisopropyltryptamine discovery and synthesis history
N,N-Diisopropyltryptamine discovery and synthesis history
An In-Depth Technical Guide to the Discovery and Synthesis of N,N-Diisopropyltryptamine (DiPT)
Foreword
N,N-Diisopropyltryptamine, or DiPT, stands as a unique molecule within the tryptamine class of psychoactive compounds. Unlike its more visually-oriented relatives, DiPT is renowned for its profound and often bizarre effects on the auditory system. This guide provides a comprehensive technical overview of the historical discovery and the seminal synthetic routes to this fascinating compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of DiPT's origins and chemical synthesis.
PART 1: The Discovery of a Unique Auditory Psychedelic
The story of N,N-Diisopropyltryptamine is intrinsically linked to the pioneering work of American biochemist and psychopharmacologist, Dr. Alexander "Sasha" Shulgin.[1][2] Known for his systematic exploration of psychoactive compounds, Shulgin and his wife Ann documented their synthesis and personal experiences with hundreds of substances in their books, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved).[3]
What sets DiPT apart from other classic psychedelics is its primary effect on auditory perception.[1][4] Users report a distinct downward shift in perceived pitch, as well as other auditory distortions.[4] This unusual sensory effect has made DiPT a subject of interest for researchers studying the neurology of sound perception.[4]
PART 2: Chemical Synthesis of N,N-Diisopropyltryptamine
The synthesis of DiPT, as detailed by Alexander Shulgin in TiHKAL, can be approached from two primary starting materials: indole and tryptamine. Both routes are presented here with detailed protocols and mechanistic insights.
Synthesis Route 1: From Indole via an Indolylglyoxylamide Intermediate
This method represents a more foundational approach, building the tryptamine skeleton from the basic indole ring structure. The key steps involve the formation of an indolylglyoxylamide intermediate, followed by its reduction to the final DiPT molecule.
Experimental Protocol:
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Formation of the Indole-3-glyoxylyl Chloride: To a well-stirred solution of 10 grams of indole in 100 mL of methyl tert-butyl ether (MTBE), cooled to 0°C in an ice bath, 8.6 grams of oxalyl chloride is added.[5] This reaction forms the reactive acid chloride intermediate. The choice of a non-polar aprotic solvent like MTBE is crucial to prevent unwanted side reactions with the highly reactive oxalyl chloride. The low temperature helps to control the exothermic reaction.
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Amidation with Diisopropylamine: The resulting acid chloride is then added to 20 mL of anhydrous diisopropylamine.[5] The nucleophilic diisopropylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of indol-3-yl-N,N-diisopropylglyoxylamide. An excess of the amine is used to neutralize the HCl byproduct of the reaction.
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Isolation and Purification of the Intermediate: An excess of 2N HCl is added to the reaction mixture, which is then cooled. The resulting solid, indol-3-yl-N,N-diisopropylglyoxylamide, is collected by filtration and recrystallized from methanol to yield 11.4 grams (49% yield) of a solid with a melting point of 200-202°C.[5]
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Reduction with Lithium Aluminum Hydride (LAH): A solution of 11 grams of the indol-3-yl-N,N-diisopropylglyoxylamide in 350 mL of anhydrous dioxane is slowly added to a stirred suspension of 19 grams of lithium aluminum hydride (LAH) in 350 mL of dioxane, maintained at reflux temperature under an inert atmosphere.[5] LAH is a powerful reducing agent capable of reducing both the amide and the ketone functionalities of the glyoxylamide intermediate to the corresponding amines. The use of an anhydrous solvent and an inert atmosphere is critical due to the high reactivity of LAH with water and oxygen.
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Work-up and Final Product Isolation: The reaction mixture is cooled, and the excess LAH is quenched by the cautious addition of water, followed by aqueous sodium hydroxide. The resulting solids are removed by filtration. The filtrate is evaporated to dryness, and the residue is dissolved in anhydrous diethyl ether. The solution is then saturated with anhydrous hydrogen chloride gas, which precipitates the hydrochloride salt of DiPT. Recrystallization from a benzene/methanol mixture yields 4.5 grams (40% yield) of N,N-diisopropyltryptamine hydrochloride (DiPT HCl) with a melting point of 198-199°C.[5]
Reaction Scheme:
Caption: Synthesis of DiPT from Indole.
Synthesis Route 2: Direct Alkylation of Tryptamine
This second route described by Shulgin is a more direct and arguably more efficient method, starting from the readily available tryptamine. The core of this synthesis is the nucleophilic substitution reaction between tryptamine and an isopropyl halide.
Experimental Protocol:
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Reaction Setup: A solution of 1.60 grams of tryptamine base in 10 grams of molten sulfolane is treated with 8.5 grams of isopropyl iodide and 6.5 grams of diisopropylethylamine.[5] Sulfolane is used as a high-boiling polar aprotic solvent, which is suitable for this alkylation reaction that requires elevated temperatures. Diisopropylethylamine acts as a non-nucleophilic base to scavenge the HI produced during the reaction, preventing it from protonating the starting tryptamine and rendering it unreactive.
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Reaction Conditions: The reaction mixture is heated on a steam bath for 12 hours with occasional shaking to ensure proper mixing of the two phases.[5] The elevated temperature provides the necessary activation energy for the N-alkylation to proceed.
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Extraction and Purification: The reaction mixture is then added to 100 mL of water and extracted with three 30 mL portions of hexane.[5] This step serves to separate the organic product from the water-soluble salts and the sulfolane solvent.
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Final Product Isolation: The combined hexane extracts are washed with water and then evaporated to dryness to yield the crude DiPT freebase. This is then dissolved in an appropriate solvent and treated with anhydrous hydrogen chloride to precipitate the hydrochloride salt, which can be further purified by recrystallization.[1]
Reaction Scheme:
Caption: Synthesis of DiPT from Tryptamine.
PART 3: Comparative Analysis of Synthetic Routes
| Parameter | Synthesis from Indole | Direct Alkylation of Tryptamine |
| Starting Material | Indole | Tryptamine |
| Number of Steps | Multiple steps (4 main steps) | Fewer steps (2 main steps) |
| Key Reagents | Oxalyl chloride, Diisopropylamine, LiAlH₄ | Isopropyl iodide, Diisopropylethylamine |
| Overall Yield | ~20% (from indole to DiPT HCl) | Not explicitly stated in TiHKAL, but generally higher for direct alkylations. |
| Complexity | More complex due to multiple intermediates and the use of highly reactive reagents like LAH. | Simpler and more direct. |
| Safety Considerations | Requires careful handling of oxalyl chloride (corrosive and toxic) and LAH (pyrophoric). | Isopropyl iodide is a lachrymator. The reaction is run at elevated temperatures. |
Conclusion
The discovery and synthesis of N,N-Diisopropyltryptamine by Alexander Shulgin represent a significant contribution to the field of psychopharmacology. The two primary synthetic routes he detailed in TiHKAL provide a solid foundation for the preparation of this unique auditory psychedelic. While the synthesis from indole is a classic example of building a complex molecule from a simpler precursor, the direct alkylation of tryptamine offers a more streamlined and efficient approach. For researchers and scientists working in drug development, a thorough understanding of these synthetic pathways is essential for the continued exploration of DiPT and its potential applications in neuroscience and medicine.
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